N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide
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Overview
Description
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the triazole ring. The final step involves the coupling of the triazole intermediate with 3-bromopropionyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar biological activities.
4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl: Another triazole derivative with comparable properties.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: A related compound with similar structural features
Uniqueness
N-[3-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
CAS No. |
430443-42-8 |
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Molecular Formula |
C22H25N5O2S |
Molecular Weight |
423.5g/mol |
IUPAC Name |
N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]propanamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-15-9-11-17(12-10-15)23-20(29)14-30-22-26-25-21(27(22)3)16-7-6-8-18(13-16)24-19(28)5-2/h6-13H,4-5,14H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
COXRTWVWEAYNHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)NC(=O)CC |
Origin of Product |
United States |
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